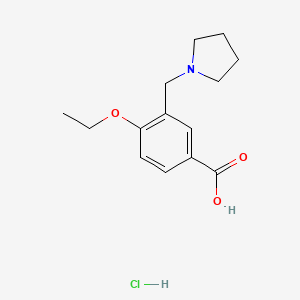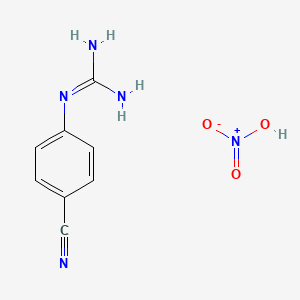
1-(4-Cyanophenyl)guanidine nitrate
Descripción general
Descripción
Synthesis Analysis
The synthesis and transformation of guanidine nitrate derivatives are critical areas of research. For instance, 4-Substituted 2-nitrophenylguanidines have been prepared using 4-substituted 2-nitroanilines and cyanamide or by substituting chlorine atoms in certain compounds with guanidine. These substances, isolated as nitrates, have shown potential in various chemical applications, including cyclization to form other compounds.
Molecular Structure Analysis
The molecular structure of 1-(4-Cyanophenyl)guanidine nitrate consists of a guanidine group and a nitrate group attached to a 4-cyanophenyl ring. The molecular weight of the compound is 223.19 g/mol.
Chemical Reactions Analysis
1-(4-Cyanophenyl)guanidine nitrate and its derivatives have been explored for their antiviral properties. Guanidine nitrate, a closely related compound, has shown inhibitory effects on the multiplication of common cold viruses. This research has led to methods for screening such compounds for antiviral activities, demonstrating the potential of guanidine nitrate derivatives in treating viral infections.
Physical And Chemical Properties Analysis
1-(4-Cyanophenyl)guanidine nitrate is a nitrate-containing organic compound with a wide range of applications in scientific research. Its chemical structure consists of a guanidine group and a nitrate group attached to a 4-cyanophenyl ring. The molecular weight of the compound is 223.19 g/mol.
Aplicaciones Científicas De Investigación
Antiviral Activity
1-(4-Cyanophenyl)guanidine nitrate and its derivatives have been explored for their antiviral properties. Guanidine nitrate, a closely related compound, has shown inhibitory effects on the multiplication of common cold viruses. This research has led to methods for screening such compounds for antiviral activities, demonstrating the potential of guanidine nitrate derivatives in treating viral infections (Ueda, Toyoshima, & Tsuji, 1964).
Chemical Synthesis and Transformation
The synthesis and transformation of guanidine nitrate derivatives are critical areas of research. For instance, 4-Substituted 2-nitrophenylguanidines have been prepared using 4-substituted 2-nitroanilines and cyanamide or by substituting chlorine atoms in certain compounds with guanidine. These substances, isolated as nitrates, have shown potential in various chemical applications, including cyclization to form other compounds (Pazdera & Potáček, 1989).
Photovoltaic Applications
Guanidine nitrate has been investigated for its application in photovoltaic devices. In dye-sensitized solar cells (DSSCs), guanidine nitrate (GuNO3) has been used as an additive in the electrolyte. It has enhanced the power conversion efficiency of these cells by increasing both the photocurrent density and the open-circuit voltage, indicating its utility in improving the performance of solar energy devices (Nath, Jun, & Lee, 2016).
Gas Generating Agents
Guanidine nitrate is also significant in the field of gas-generating agents, especially for airbag applications. Its thermal decomposition properties have been extensively studied, revealing that it can produce gases like N2 and H2O at lower temperatures. This makes it a valuable component in airbag systems, offering both safety and efficiency (Mei, Cheng, Li, Zhu, Yan, & Li, 2013).
Catalysis and Photocatalysis
Research has also explored the use of guanidine nitrate in the synthesis of nitrogen-doped nanomaterials for catalytic applications. For example, nitrogen-rich TiO2 nanocatalysts synthesized using guanidine nitrate have shown high efficiency under visible light, making them suitable for environmental cleanup applications like dye and pollutant decomposition (Baruwati & Varma, 2011).
Safety And Hazards
The safety data sheet for guanidine nitrate indicates that it may intensify fire and is an oxidizer . It causes serious eye damage and is harmful if swallowed or inhaled . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(4-cyanophenyl)guanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.HNO3/c9-5-6-1-3-7(4-2-6)12-8(10)11;2-1(3)4/h1-4H,(H4,10,11,12);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGTEYSZCHJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)guanidine nitrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



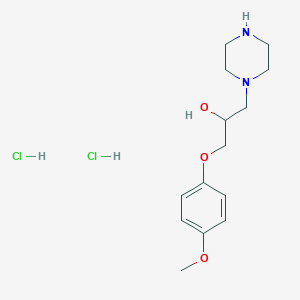
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
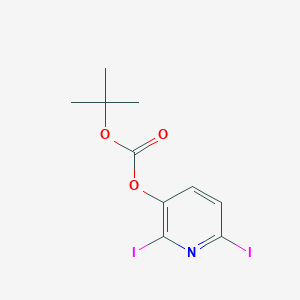
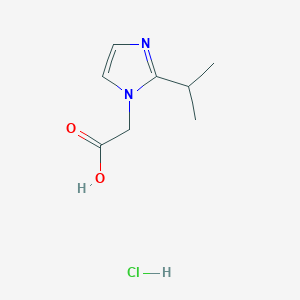
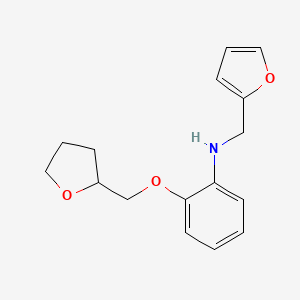
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
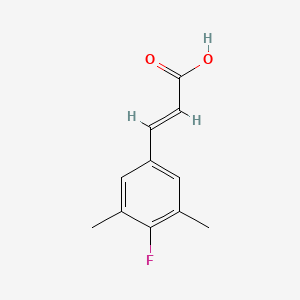
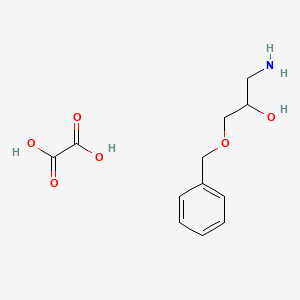
-methanamine](/img/structure/B1439725.png)
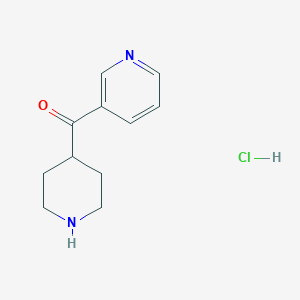
![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
